Celesticetin Exhibits Significantly Lower In Vivo Potency Compared to Lincomycin
Celesticetin demonstrates a significantly lower level of biological activity in vivo when directly compared to the class prototype, lincomycin. A published review summarizing lincosamide properties states that celesticetin exhibits only 5% of the biological activity of lincomycin in vivo [1]. This substantial difference in whole-organism efficacy is a critical differentiator for researchers studying structure-activity relationships or for applications where reduced potency is a desired characteristic.
| Evidence Dimension | In Vivo Biological Activity (Relative) |
|---|---|
| Target Compound Data | 5% of lincomycin's activity |
| Comparator Or Baseline | Lincomycin (100% activity) |
| Quantified Difference | 95% lower activity |
| Conditions | In vivo (specific model not detailed in the cited review) |
Why This Matters
This quantifies the significant potency gap, guiding selection for experiments requiring a less potent control or for studying resistance mechanisms that evolve under lower selective pressure.
- [1] Špížek J, Řezanka T. Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications. *Biochemical Pharmacology*. 2017;133:20-28. View Source
